molecular formula C15H20BrNO B1450389 4-(4-Bromophenoxy)-1-cyclobutylpiperidine CAS No. 1630096-73-9

4-(4-Bromophenoxy)-1-cyclobutylpiperidine

Cat. No. B1450389
M. Wt: 310.23 g/mol
InChI Key: FGNWLGIKFAWLEY-UHFFFAOYSA-N
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Description

“4-(4-Bromophenoxy)benzaldehyde” is a related compound that has been found in scientific databases . It’s a chemical used in scientific research with a molecular formula of C13H9BrO2 and a molecular weight of 277.117 g/mol .


Synthesis Analysis

While specific synthesis methods for “4-(4-Bromophenoxy)-1-cyclobutylpiperidine” were not found, a related compound, “4-bromomethylbenzoic acid”, has been synthesized using NBS in a solvent of chlorobenzene .


Molecular Structure Analysis

The molecular structure of a related compound, “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide”, was confirmed by X-ray diffraction (XRD) studies .


Chemical Reactions Analysis

“4-Bromophenol” is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .


Physical And Chemical Properties Analysis

A related compound, “4-Bromophenol”, is a pinkish-brown crystalline solid with a melting point of 61-64 °C .

Scientific Research Applications

Anticancer Activities

Bromophenols, like the derivatives studied in marine drugs, demonstrate significant anticancer activities. A novel bromophenol derivative, BOS-102, showed potent anticancer activities against human lung cancer cell lines, inducing cell cycle arrest and apoptosis in A549 cells through mechanisms involving reactive oxygen species (ROS) generation, PI3K/Akt and MAPK signaling pathways deactivation (Guo et al., 2018).

Enzyme Inhibitory Effects

Research on bromophenol derivatives has revealed their potential as enzyme inhibitors. Cyclopropylmethanols incorporating bromophenol moieties were investigated as inhibitors of carbonic anhydrase (CA), showing excellent inhibitory effects against human CA isoenzymes, suggesting their utility in treating conditions like glaucoma, epilepsy, and osteoporosis (Boztaş et al., 2015).

Antioxidant and Radical Scavenging Activities

Bromophenols isolated from red algae, such as Vertebrata lanosa, have been found to possess potent antioxidant and radical scavenging activities. These activities are significant for their potential applications in food and pharmaceutical industries as natural antioxidants, offering protection against oxidative stress-related diseases (Olsen et al., 2013).

Water Treatment and Environmental Fate

The transformation and degradation mechanisms of bromophenols during water treatment processes have also been a focus of study. For example, the chlorination process of bromophenols in water treatment was explored to understand the formation of halogenated disinfection byproducts (DBPs), providing insights into the environmental fate of these compounds (Xiang et al., 2020).

Safety And Hazards

The safety data sheet for “4-Bromobenzoic acid” indicates that it is harmful if swallowed and harmful to aquatic life .

Future Directions

A novel racemic secondary alcohol, “(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol”, has been successfully synthesized, indicating potential future directions for compounds with similar structures .

properties

IUPAC Name

4-(4-bromophenoxy)-1-cyclobutylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNWLGIKFAWLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)-1-cyclobutylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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